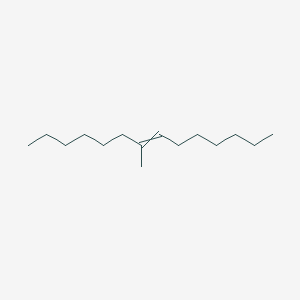
7-Methyltetradec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyltetradec-7-ene: is an organic compound with the molecular formula C15H30 . It is a type of alkene, characterized by the presence of a double bond between two carbon atoms. This compound is part of a larger family of hydrocarbons and is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetradec-7-ene typically involves the use of alkenes and alkanes as starting materials. One common method is the hydroformylation of 1-dodecene, followed by reduction and dehydration to yield the desired product. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure hydrogen gas.
Industrial Production Methods: In an industrial setting, this compound can be produced through cracking processes where larger hydrocarbons are broken down into smaller ones. This method is efficient for large-scale production and involves the use of high temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyltetradec-7-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and ozone.
Reduction: This involves the addition of hydrogen, often using catalysts like palladium on carbon.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: Can yield alcohols, ketones, or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Results in halogenated alkenes.
Aplicaciones Científicas De Investigación
Chemistry: 7-Methyltetradec-7-ene is used as a building block in organic synthesis. It is involved in the production of various polymers and other complex organic molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes. It serves as a model substrate for understanding the mechanisms of these enzymes.
Medicine: While not directly used as a drug, this compound is important in the synthesis of pharmaceutical intermediates . It helps in the development of new therapeutic agents.
Industry: Industrially, this compound is used in the production of lubricants and surfactants . Its properties make it suitable for applications requiring long-chain hydrocarbons.
Mecanismo De Acción
The mechanism by which 7-Methyltetradec-7-ene exerts its effects is primarily through its reactivity as an alkene. The double bond in its structure allows it to participate in various addition reactions , where new atoms or groups are added to the carbon atoms involved in the double bond. This reactivity is exploited in both synthetic and industrial applications.
Comparación Con Compuestos Similares
7-Tetradecene: Similar in structure but lacks the methyl group at the 7th position.
1-Hexadecene: A longer chain alkene with similar reactivity.
2-Methyl-1-dodecene: Another alkene with a different position of the methyl group.
Uniqueness: 7-Methyltetradec-7-ene is unique due to its specific methyl substitution at the 7th position, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where such structural features are desired.
Propiedades
Número CAS |
56502-93-3 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
7-methyltetradec-7-ene |
InChI |
InChI=1S/C15H30/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
JBGBKRHWLASEKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


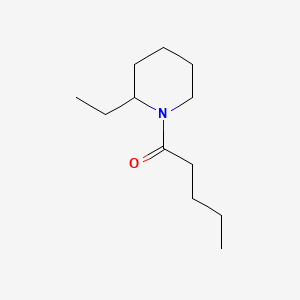
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
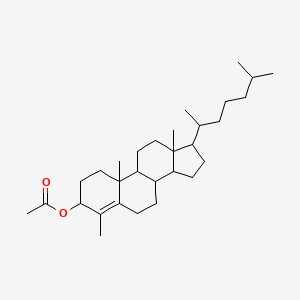
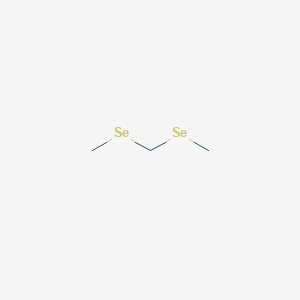
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
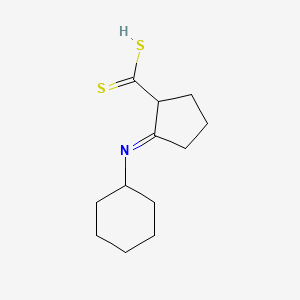
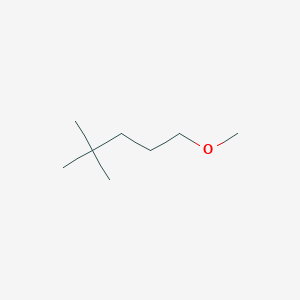
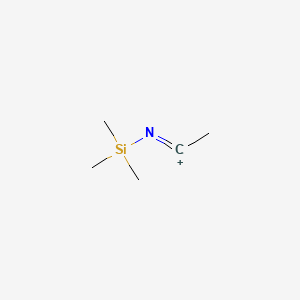
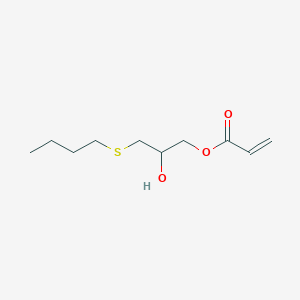
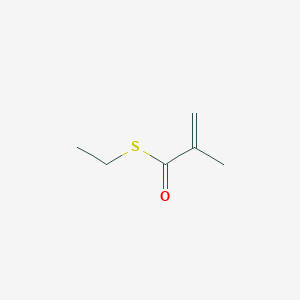

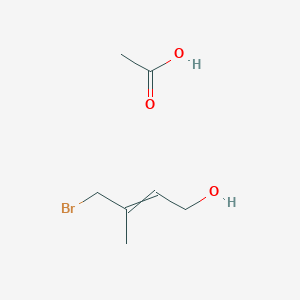
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
